5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

HPGDS Prostaglandin D2 Enzyme Inhibition

Medicinal chemistry programs often face inconsistent bioactivity due to regioisomeric impurities in pyrazole building blocks. This compound, with its precisely defined 1-phenyl-3-isopropyl-5-carboxylic acid substitution, eliminates such ambiguity. It serves as a validated HPGDS inhibitor lead (IC50=26 nM) and a versatile scaffold for kinase-focused library synthesis. Key advantages: • Definitive regioisomeric identity, avoiding SAR misinterpretation. • Enables rapid amide coupling at the 5-position for focused library enumeration. • Available from bench-scale (mg) to bulk quantities with confirmed purity.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 299165-57-4
Cat. No. B1270538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid
CAS299165-57-4
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-9(2)11-8-12(13(16)17)15(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)
InChIKeyDMPWMPQUUGGLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid: Properties & Procurement


5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (CAS: 299165-57-4) is a phenyl-substituted pyrazole-3-carboxylic acid derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . It features a 1-phenyl-3-isopropyl-1H-pyrazole core with a carboxylic acid functional group at the 5-position, which serves as a critical synthetic handle for amide bond formation and esterification reactions . This compound belongs to a broader class of 3/5-pyrazole carboxylic acids, which are recognized as versatile building blocks in medicinal chemistry and agrochemical research [1]. Commercially, it is available from multiple research chemical suppliers at purities typically ranging from 95% to 98%, with common package sizes including 1g and bulk quantities for scale-up applications .

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid: Differentiation from Analogs


In the 3/5-pyrazole carboxylic acid family, subtle modifications to the substitution pattern—even a single atom or isomeric shift—can profoundly alter a compound's biological activity profile, physicochemical properties, and synthetic utility [1]. The precise positioning of the isopropyl group at the 3-position, the phenyl group at the 1-position, and the carboxylic acid at the 5-position of the pyrazole ring (in the IUPAC numbering scheme: 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid) is not arbitrary; it defines a unique three-dimensional pharmacophore and electronic distribution that distinguishes this compound from its regioisomers and derivatives [1]. For instance, moving the carboxylic acid from the 5-position to the 3-position yields a distinct regioisomer (CAS: 3191-87-5), which exhibits different hydrogen-bonding capabilities and may interact differently with biological targets . Furthermore, replacing the isopropyl group with alternative alkyl or aryl substituents produces compounds with entirely different steric bulk and lipophilicity profiles, directly impacting target binding affinity and metabolic stability [1]. Therefore, substituting this compound with a generic 'pyrazole carboxylic acid' without verifying the exact substitution pattern can invalidate experimental results, lead to false structure-activity relationship (SAR) conclusions, and compromise the reproducibility of synthetic routes.

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid: Quantitative Evidence


HPGDS Inhibition: Comparison with Structural Analogs

In a direct head-to-head comparison of human HPGDS inhibition, 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid (IC₅₀ = 26 nM) demonstrates a 2.7-fold improvement in potency over its 3-ethyl analog, 5-ethyl-2-phenyl-2H-pyrazole-3-carboxylic acid (IC₅₀ = 70 nM) [1] [2]. Both compounds were evaluated under identical assay conditions using human HPGDS expressed in Escherichia coli, with enzymatic activity assessed via reduction in GST enzymatic activity using MCBL and glutathione over a 30-minute incubation [1]. This comparative data directly isolates the impact of the isopropyl substitution at the pyrazole 3-position on target engagement, demonstrating that the isopropyl group confers superior binding interactions relative to the smaller ethyl moiety.

HPGDS Prostaglandin D2 Enzyme Inhibition

Synthetic Accessibility via Alkynyl Ketone Route

The synthesis of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid is facilitated by a flexible and well-documented synthetic route that enables installation of functionalized side chains at the C3 position while allowing for variation of alkyl/aryl substituents (including methyl, isopropyl, tert-butyl, adamantyl, or phenyl) at the C5 position [1]. This method involves the coupling of protected alkynols with acid chlorides (RCOCl) to form alkynyl ketones, which are subsequently reacted with hydrazines to form the pyrazole nucleus [1]. The explicit inclusion of isopropyl as one of the successfully installed groups validates this compound as a synthetically accessible and well-characterized target within a broader class, unlike many other substituted pyrazole carboxylic acids that lack a published, robust synthetic protocol.

Organic Synthesis Building Block Methodology

Molecular Geometry and Electronic Profile vs. Regioisomer

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid possesses a distinct three-dimensional molecular geometry and electronic profile compared to its regioisomer, 1-phenyl-5-isopropyl-1H-pyrazole-3-carboxylic acid (CAS: 3191-87-5) . While both share the same molecular formula (C₁₃H₁₄N₂O₂) and molecular weight (230.26 g/mol), the placement of the carboxylic acid group at the 5-position versus the 3-position alters the molecule's dipole moment, hydrogen-bond donor/acceptor spatial arrangement, and overall electrostatic potential surface . This regioisomerism is a critical determinant of molecular recognition in biological systems and dictates the compound's reactivity as a synthetic building block, particularly in amide coupling and coordination chemistry.

Computational Chemistry SAR Molecular Modeling

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic Acid: Key Applications


HPGDS Inhibitor Development and PGD2 Pathway Research

Given its demonstrated potency against human HPGDS (IC₅₀ = 26 nM), this compound serves as a critical starting point or reference molecule for medicinal chemistry programs targeting allergic inflammation, asthma, or other conditions where modulation of prostaglandin D2 signaling is therapeutically relevant [1]. Its clear advantage over the ethyl analog (IC₅₀ = 70 nM) makes it a preferred lead for optimizing potency and selectivity within this chemical series [1].

Building Block for Focused Kinase Inhibitor Libraries

The pyrazole-3-carboxylic acid scaffold is a privileged structure in kinase inhibitor design, with numerous examples targeting p38 MAP kinase and other enzymes [1]. The specific substitution pattern of 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid provides a defined vector for elaboration via amide coupling at the 5-position, enabling the rapid synthesis of focused libraries for structure-activity relationship (SAR) exploration around the 1-phenyl-3-isopropyl core [2]. The availability of a validated synthetic route further supports its use in generating diverse compound collections [2].

Reference Standard for Regioisomer Identification and Quality Control

In synthetic chemistry workflows where regioisomeric purity is critical, this compound can be employed as an authentic reference standard for analytical method development (e.g., HPLC, LC-MS) to distinguish it from its regioisomer (CAS: 3191-87-5) and other closely related synthetic byproducts [1]. This application is crucial for process chemistry and ensuring the purity of key intermediates in multi-step syntheses.

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